D-Glucose 1,6-bisphosphate

Description

Molecular Composition and Formula

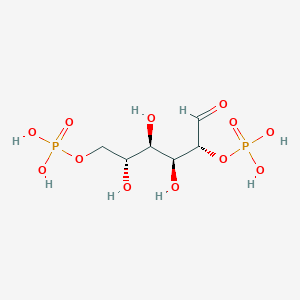

D-Glucose 1,6-bisphosphate possesses the molecular formula C₆H₁₄O₁₂P₂, indicating a hexose sugar backbone modified with two phosphate groups. The compound consists of six carbon atoms forming the glucose ring structure, fourteen hydrogen atoms, twelve oxygen atoms distributed between hydroxyl groups and phosphate linkages, and two phosphorus atoms each associated with a phosphate group. The molecular weight has been consistently determined across multiple analytical platforms as 340.12 grams per mole, with computational analysis confirming this value through various chemical database calculations.

The structural framework encompasses a pyranose ring system derived from glucose, specifically in the alpha-D-configuration. The glucose backbone maintains its characteristic aldohexose structure while accommodating two dihydrogen phosphate groups at distinct positions. Each phosphate group contributes significantly to the overall molecular mass and charge distribution, with the compound existing as a conjugate acid of this compound tetranion under physiological conditions.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄O₁₂P₂ | |

| Molecular Weight | 340.12 g/mol | |

| Monoisotopic Mass | 339.996049 Da | |

| Carbon Atoms | 6 | |

| Phosphate Groups | 2 |

Stereochemistry and Isomeric Forms

The stereochemical configuration of this compound follows the D-glucose template, maintaining the characteristic arrangement of hydroxyl groups around the pyranose ring. The compound exists predominantly in the alpha-D-configuration, designated as alpha-D-glucose 1,6-bisphosphate, which represents the most biologically relevant form. This specific stereochemical arrangement is crucial for its recognition by various enzymes and its function as a metabolic regulator.

The molecule contains four defined stereocenters, each maintaining the stereochemical configuration consistent with natural D-glucose. The International Union of Pure and Applied Chemistry nomenclature describes the compound as {[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(phosphonooxy)oxan-2-yl]methoxy}phosphonic acid, explicitly defining each stereocenter according to the Cahn-Ingold-Prelog priority rules. This precise stereochemical definition ensures unambiguous identification and distinguishes it from potential isomeric forms.

The alpha-D-configuration specifically refers to the orientation of the anomeric carbon, where the hydroxyl group or phosphate substituent adopts the axial position relative to the ring plane. This stereochemical arrangement significantly influences the compound's binding affinity and specificity for various proteins and enzymes involved in carbohydrate metabolism.

Physical and Chemical Characteristics

This compound exhibits distinctive physical and chemical properties that reflect its highly polar nature and ionic character. The compound typically appears as a white powder or crystalline solid under standard conditions, demonstrating excellent water solubility due to the presence of multiple hydroxyl groups and charged phosphate moieties. Solubility studies indicate that the compound dissolves readily in aqueous solutions at concentrations up to 50 milligrams per milliliter, producing clear, colorless solutions.

The chemical stability of this compound surpasses that of many other glucose phosphate derivatives, particularly the more labile triose phosphates from which it can be synthesized. This enhanced stability stems from the favorable energetics of the six-carbon ring system compared to the less stable three-carbon precursors. The compound maintains its structural integrity across a relatively broad range of pH values, though optimal stability occurs within physiological pH ranges.

The compound demonstrates significant thermal stability under controlled conditions, with commercial preparations typically stored at -20°C to maintain long-term integrity. Chemical reactivity primarily involves the phosphate groups, which can participate in phosphoryl transfer reactions under appropriate enzymatic conditions. The hydroxyl groups on the glucose ring remain available for hydrogen bonding interactions, contributing to the compound's recognition by specific binding proteins and enzymes.

Nomenclature and Historical Identification

The nomenclature of this compound reflects both systematic chemical naming conventions and historical development in carbohydrate biochemistry. The International Union of Pure and Applied Chemistry systematic name identifies the compound as {[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(phosphonooxy)oxan-2-yl]methoxy}phosphonic acid. Alternative systematic designations include 2,6-di-O-phosphono-D-glucose and D-glucose 1,6-bis(dihydrogen phosphate), each emphasizing different aspects of the molecular structure.

The compound receives designation in multiple chemical databases with specific identifier codes: PubChem CID 5459969, Chemical Abstracts Service number 10139-18-1, and ChEBI identifier 17680. These standardized identifiers facilitate unambiguous reference across scientific literature and chemical databases. The InChI Key RWHOZGRAXYWRNX-VFUOTHLCSA-N provides a unique digital fingerprint for computational chemical identification.

Properties

Molecular Formula |

C6H14O12P2 |

|---|---|

Molecular Weight |

340.12 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-3,4,5-trihydroxy-1-oxo-6-phosphonooxyhexan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C6H14O12P2/c7-1-4(18-20(14,15)16)6(10)5(9)3(8)2-17-19(11,12)13/h1,3-6,8-10H,2H2,(H2,11,12,13)(H2,14,15,16)/t3-,4+,5-,6-/m1/s1 |

InChI Key |

ZJHWKVNJCGZAFV-JGWLITMVSA-N |

SMILES |

C(C(C(C(C(C=O)OP(=O)(O)O)O)O)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)OP(=O)(O)O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C(C(C(C(C=O)OP(=O)(O)O)O)O)O)OP(=O)(O)O |

Origin of Product |

United States |

Scientific Research Applications

Metabolic Regulation

Role in Glycolysis and Glycogen Metabolism

D-Glucose 1,6-bisphosphate is known to activate phosphoglucomutase (PGM), an enzyme critical for glucose metabolism. It acts as an essential activator by phosphorylating the active site of PGM, enhancing its activity significantly. Studies have shown that optimal activation occurs at concentrations between 30 and 60 μM of Glc-1,6-BP, resulting in a five-fold increase in enzyme activity compared to control reactions without effectors . This regulation is vital for maintaining glucose homeostasis and energy production within cells.

Impact on Other Metabolic Pathways

Beyond glycolysis, Glc-1,6-BP is implicated in amino sugar formation and the synthesis of bacterial cell walls and capsules. Its role as a central regulator in these processes highlights its importance across different biological systems .

Enzymatic Activity Enhancement

Activation of Phosphoglucomutase

The activation mechanism of phosphoglucomutase by this compound has been extensively studied. Research indicates that the presence of Glc-1,6-BP enhances the conversion of glucose-1-phosphate to glucose-6-phosphate, thus facilitating glycogen synthesis and degradation . This enzymatic activation is crucial for metabolic flexibility in response to varying energy demands.

Biochemical Studies

Recent studies have identified specific enzymes capable of synthesizing Glc-1,6-BP from fructose-1,6-bisphosphate and glucose-1-phosphate. For instance, the Slr1334 protein from the cyanobacterium Synechocystis sp. PCC 6803 has been characterized as a Glc-1,6-BP synthase. This discovery underscores the evolutionary conservation of this metabolic pathway across different organisms .

Implications in Genetic Disorders

Association with Neurodevelopmental Disorders

Research has linked bi-allelic mutations in the PGM2L1 gene to impaired production of this compound and subsequent neurodevelopmental disorders. Affected individuals exhibit severe developmental delays and other clinical features such as hypotonia and dysmorphic facial features. Despite reduced levels of Glc-1,6-BP, concentrations remain sufficient to stimulate PGM activity maximally . This suggests that while Glc-1,6-BP is not directly responsible for glycosylation defects observed in these patients, it plays a critical role in brain metabolism.

Summary of Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on PGM Activation | Maximum activation of PGM was achieved at Glc-1,6-BP concentrations between 30–60 μM | Enhancing enzymatic activity for metabolic studies |

| Genetic Disorder Analysis | Bi-allelic mutations in PGM2L1 lead to reduced levels of Glc-1,6-BP | Understanding metabolic implications in neurodevelopmental disorders |

| Cyanobacterial Research | Identification of Slr1334 as a Glc-1,6-BP synthase | Insights into evolutionary conservation and metabolic regulation |

Preparation Methods

Bacterial α-Phosphohexomutase Systems

The cyanobacterial enzyme Slr1334 from Synechocystis sp. PCC 6803 catalyzes the conversion of fructose-1,6-bisphosphate (Frc-1,6-BP) and glucose-1-phosphate (Glc-1P) into Glc-1,6-BP. In a typical reaction, 1 mM Frc-1,6-BP and 1 mM Glc-1P are incubated with 0.5 μM Slr1334 at 30°C for 1.5 hours. The product is validated via coupled enzymatic assays and liquid chromatography-mass spectrometry (LC/MS).

Key findings include:

-

Activation Efficiency : Slr1334 produces 30–60 μM Glc-1,6-BP, achieving a 5-fold activation of downstream PGM reactions.

-

Specificity : Frc-1,6-BP is 10-fold more effective as a phosphoryl donor than 1,3-bisphosphoglycerate (1,3-BPG).

-

Validation : Post-reaction treatment with fructose-bisphosphate aldolase (Fba) and glycerol-3-phosphate dehydrogenase (GPDH) selectively degrades residual Frc-1,6-BP, confirming Glc-1,6-BP via LC/MS.

Phosphoglucomutase (PGM)-Mediated Synthesis

PGM (EC 5.4.2.2) inherently generates Glc-1,6-BP as an intermediate during the isomerization of glucose-1-phosphate (Glc-1P) and glucose-6-phosphate (Glc-6-P). The enzyme transfers a phosphate group from its active-site phosphoserine to Glc-1P, forming Glc-1,6-BP, which subsequently donates a phosphate to Glc-6-P. However, the slow dissociation of Glc-1,6-BP from PGM limits its accumulation, making this method less efficient for bulk synthesis.

Non-Enzymatic Prebiotic Synthesis

Cyanogen-Mediated Phosphorylation

A seminal study demonstrated the abiotic synthesis of Glc-1,6-BP from Glc-1P or Glc-6-P using cyanogen (NC–CN) and orthophosphate under neutral-to-alkaline aqueous conditions. This reaction models prebiotic phosphorylation, yielding Glc-1,6-BP at dilute concentrations (exact yields unspecified). The mechanism involves nucleophilic attack by phosphate on the sugar, facilitated by cyanogen’s electrophilic nature.

Comparative Analysis of Preparation Methods

Table 1: Enzymatic vs. Non-Enzymatic Synthesis of Glc-1,6-BP

Table 2: Key Advantages and Limitations

Analytical Validation Techniques

Q & A

Q. What is the enzymatic synthesis pathway of D-glucose 1,6-bisphosphate, and how can it be experimentally validated?

this compound is synthesized via two primary enzymatic pathways:

- Glucose-1-phosphate phosphodismutase (EC 2.7.1.41) : Catalyzes the conversion of two D-glucose 1-phosphate molecules into D-glucose and this compound .

- Glucose-1,6-bisphosphate synthase (EC 2.7.1.106) : Transfers a phosphate group from 3-phospho-D-glyceroyl phosphate to α-D-glucose 1-phosphate, yielding 3-phospho-D-glycerate and α-D-glucose 1,6-bisphosphate .

Q. Methodological validation :

Q. How does this compound regulate glycolysis and gluconeogenesis enzymes?

this compound acts as a critical allosteric modulator:

Q. Experimental approaches :

- Kinetic assays : Measure enzyme activity in the presence/absence of this compound under varying substrate concentrations.

- Crystallography : Resolve structural changes in enzymes (e.g., PFK-1) upon cofactor binding .

Advanced Research Questions

Q. How can contradictory data on the regulatory effects of this compound be resolved?

Discrepancies exist in its reported effects on enzymes like phosphoglucose isomerase (PGI). For example:

- Conflict : Zalitis & Oliver (1967) reported PGI activation, while later studies found no effect .

Resolution strategies : - Standardize assay conditions : Variations in pH, temperature, or cofactor concentrations (e.g., Mg²⁺) may explain contradictions .

- Use enzyme isoforms : Tissue-specific isoforms (e.g., PGM1 vs. PGM2) may respond differently to this compound .

Q. What are the challenges in quantifying this compound in complex biological samples?

Key challenges :

Q. Quantification methods :

Q. How does this compound influence bacterial phosphopentomutase activity, and what are the implications for metabolic engineering?

Mechanism :

- This compound activates phosphopentomutase (PPM) by 7-fold at 1 µM, enabling catalysis of pentose sugar interconversions .

Applications : - Antiviral compound synthesis : Engineered PPM stabilized on solid supports improves yield in biomanufacturing .

Experimental design : - Activity assays : Monitor PPM activation using α-D-glucose 1,6-bisphosphate titrations with substrates like deoxyribose 5-phosphate.

- Covalent immobilization : Enhance enzyme stability for industrial processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.